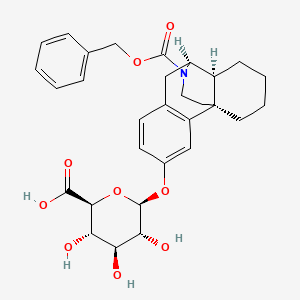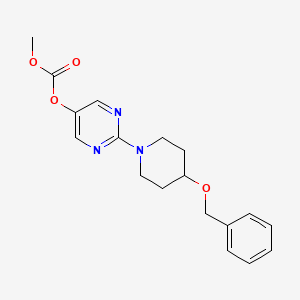![molecular formula C13H10N2O B13848671 7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine CAS No. 52334-16-4](/img/structure/B13848671.png)
7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a fused ring system that includes an oxazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenyl-[1,3]oxazolo[5,4-b]pyridin-2(1H)-one: A closely related compound with similar structural features.
Thiazolo[5,4-b]pyridine derivatives: Compounds with a thiazole ring fused to a pyridine ring, exhibiting similar biological activities.
Uniqueness
7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine stands out due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules and advanced materials.
Properties
CAS No. |
52334-16-4 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-7-8-14-13-11(9)15-12(16-13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
CVZIUTYSXRHTNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


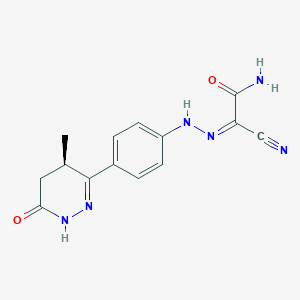
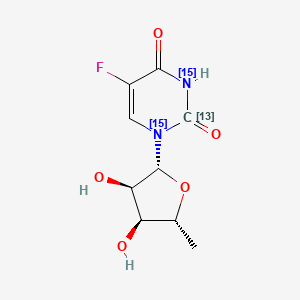
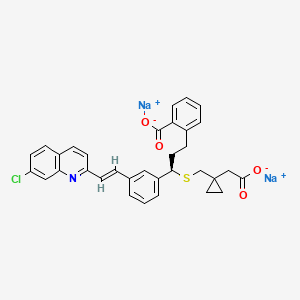
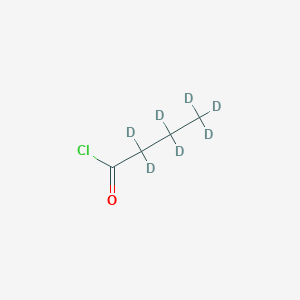
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
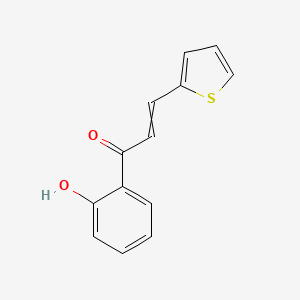
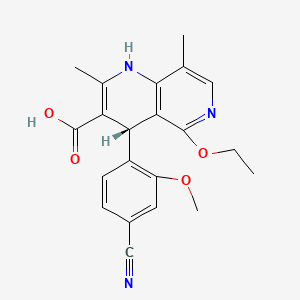
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)

